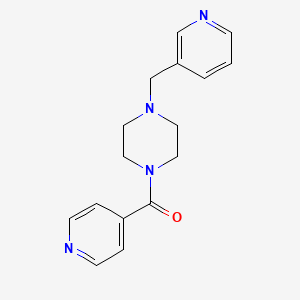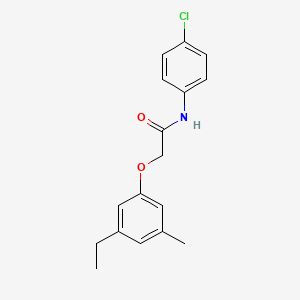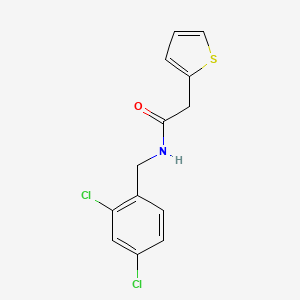![molecular formula C16H21N3OS B5719110 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, also known as BITA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BITA is a thioamide compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide is not fully understood, but it is believed to involve the inhibition of the catalytic activity of PTPs. PTPs play a key role in regulating cell signaling pathways by removing phosphate groups from proteins, and their dysregulation can lead to the development of various diseases. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to inhibit the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of PTPs. In addition, 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to have anti-inflammatory and anti-tumor properties, which may have potential therapeutic applications. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has also been shown to have a low toxicity profile, which makes it an attractive candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has a number of advantages for use in lab experiments, including its ability to inhibit the activity of PTPs, its low toxicity profile, and its potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are a number of potential future directions for research on 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, including its use as a therapeutic agent in the treatment of cancer, diabetes, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide and its potential off-target effects. In addition, the development of more efficient synthesis methods for 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide may help to facilitate its use in future research.
Méthodes De Synthèse
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide can be synthesized through a number of methods, including the reaction of 2-mercapto-N-(tert-butyl)acetamide with benzyl bromide in the presence of potassium carbonate. Another method involves the reaction of N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of triethylamine. The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has also been achieved through a one-pot reaction of 2-bromo-N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been studied for its potential use in various research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in regulating cell signaling pathways, and their dysregulation has been linked to a number of diseases, including cancer, diabetes, and autoimmune disorders. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to inhibit the activity of PTPs, which may have potential therapeutic applications in the treatment of these diseases.
Propriétés
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)18-14(20)12-21-15-17-9-10-19(15)11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKILIOKWAHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-tert-butylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)


![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)